molecular formula C12H14N4O3S B2519489 4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine CAS No. 2380172-25-6

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B2519489
CAS No.: 2380172-25-6
M. Wt: 294.33
InChI Key: RPQQEGDFQTTYLK-UHFFFAOYSA-N
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Description

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring linked to an azetidine ring via an ether bond The azetidine ring is further substituted with a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:

    Formation of the pyrazole moiety: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors.

    Ether bond formation: Finally, the pyridine ring is linked to the azetidine ring through an ether bond, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group and pyrazole moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Similar structure but with different substituents on the pyrazole ring.

    1-methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring with a boronic acid ester group.

    N-[4-(1-methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}: Features a pyrazole ring linked to a more complex heterocyclic system.

Uniqueness

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-15-9-12(6-14-15)20(17,18)16-7-11(8-16)19-10-2-4-13-5-3-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQQEGDFQTTYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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